Product packaging for Olradipine(Cat. No.:CAS No. 115972-78-6)

Olradipine

Cat. No.: B038305
CAS No.: 115972-78-6
M. Wt: 487.4 g/mol
InChI Key: VLTBMBOHGZAWIT-UHFFFAOYSA-N
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Description

Olradipine is a potent and selective dihydropyridine-based L-type calcium channel antagonist, positioning it as a valuable pharmacological tool for researching cardiovascular physiology and disease. Its primary mechanism of action involves the blockade of voltage-gated calcium channels in vascular smooth muscle, leading to peripheral vasodilation, a reduction in peripheral vascular resistance, and a consequent lowering of arterial blood pressure. Researchers utilize this compound to investigate pathways of vasoregulation, the pathophysiology of hypertension, and the therapeutic potential of calcium channel blockade in various experimental models. Its high selectivity for vascular smooth muscle over cardiac tissue makes it of particular interest for studies aiming to dissect the mechanisms of vascular tone control with minimal direct cardiac effects. This compound is essential for in vitro binding assays, functional studies on isolated blood vessels, and in vivo models of cardiovascular disease, providing critical insights for the development of novel antihypertensive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28Cl2N2O6 B038305 Olradipine CAS No. 115972-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTBMBOHGZAWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921881
Record name 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115972-78-6
Record name Olradipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Transformations of Olradipine

General Methodologies for the Synthesis of 1,4-Dihydropyridine (B1200194) Scaffolds

The construction of the 1,4-dihydropyridine core is a cornerstone of organic synthesis, with several versatile approaches developed over time.

Multi-component reactions (MCRs) are highly efficient synthetic tools for constructing complex molecules in a single pot from three or more starting materials. The Hantzsch synthesis is a classical and widely utilized MCR for 1,4-dihydropyridines mdpi.comresearchgate.netscilit.comresearchgate.netrsc.orgkuleuven.be. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) rsc.orgkuleuven.be. While highly effective, classical Hantzsch synthesis often yields racemic mixtures of unsymmetrical 1,4-dihydropyridines mdpi.comresearchgate.netscilit.com.

Another significant MCR, the Biginelli reaction, is closely related and focuses on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structural analogues with important pharmacological properties researchgate.netrsc.orgacs.orgorganic-chemistry.orgacs.org. This three-component condensation typically involves an aromatic aldehyde, a β-ketoester, and urea (B33335) researchgate.netrsc.orgorganic-chemistry.org. Both Hantzsch and Biginelli reactions are celebrated for their one-pot nature, atom economy, and ability to generate molecular diversity researchgate.netrsc.orgrsc.orgorganic-chemistry.orgacs.orgfrontiersin.orgmdpi.comresearchgate.net.

Table 1: Overview of Key Multi-component Reactions for Dihydropyridine (B1217469) Scaffolds

Reaction TypeKey ReactantsProduct ScaffoldCharacteristics
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), Nitrogen source (e.g., NH₄OAc)1,4-DihydropyridineClassical, one-pot, often racemic products mdpi.comresearchgate.netscilit.comresearchgate.netrsc.orgkuleuven.be
Biginelli ReactionAldehyde, β-ketoester, Urea3,4-DihydropyrimidinoneOne-pot, acid-catalyzed, related scaffold researchgate.netrsc.orgacs.orgorganic-chemistry.orgacs.org

The development of stereoselective synthetic methods for 1,4-dihydropyridines is a high priority in medicinal chemistry, as the enantiomers of unsymmetrical 1,4-dihydropyridines can exhibit distinct, and sometimes opposite, biological activity profiles mdpi.comresearchgate.netscilit.com. Since traditional Hantzsch synthesis often produces racemic mixtures, numerous methodologies have been developed to obtain enantiopure 1,4-dihydropyridines mdpi.comresearchgate.netscilit.com.

These approaches include stereoselective synthesis utilizing chiral auxiliaries and chiral cyclocondensation partners, chromatographic separation techniques, resolution of diastereomeric 1,4-dihydropyridine salts (derived from chiral acids or bases), enzyme-catalyzed kinetic resolution, and asymmetrisation of ester groups mdpi.comresearchgate.netscilit.comwur.nl. Among these, catalytic asymmetric approaches, particularly those involving organocatalysis, hold significant promise for delivering practical and widely applicable methods for the construction of chiral dihydropyridines mdpi.comresearchgate.netscilit.com.

Recent advancements in 1,4-dihydropyridine synthesis have increasingly focused on green chemistry principles, emphasizing sustainable and eco-friendly methodologies frontiersin.orgresearchgate.net. This includes the development and application of novel catalyst systems that enhance reaction efficiency while minimizing environmental impact frontiersin.orgresearchgate.net.

Heterogeneous catalysts, such as magnetic, silica, and zirconium-based systems, as well as ionic liquids, have gained significant attention rsc.orgfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. These catalysts often facilitate reactions under milder conditions, including solvent-free environments, leading to higher yields and shorter reaction times rsc.orgacs.orgfrontiersin.org. Examples of effective catalysts include ceric ammonium nitrate (B79036) (CAN) and Yb(OTf)₃, which have been successfully employed in multi-component reactions for dihydropyridine synthesis rsc.orgorganic-chemistry.orgfrontiersin.org. The recyclability and reusability of these catalysts are also key advantages, contributing to more cost-effective and environmentally benign processes rsc.orgfrontiersin.org.

Specific Synthetic Routes for Olradipine and its Chemical Precursors

This compound is classified as a 1,4-dihydropyridine derivative. Its molecular formula is C₂₂H₂₈Cl₂N₂O₆, and it has a molecular weight of 487.37 g/mol nih.gov. The compound is known to be racemic nih.gov. While specific, detailed synthetic routes for this compound are not extensively documented in the provided literature, its synthesis would typically follow the general principles and methodologies established for other 1,4-dihydropyridines. Given its complex structure, it is highly probable that its synthesis involves multi-component reactions, potentially with subsequent derivatization steps to incorporate its specific substituents, including the 2,3-dichlorophenyl group and the aminoethoxyethoxy methyl ester side chain nih.govwho.int.

Derivatization and Analog Generation for Structure-Activity Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence its biological properties. For 1,4-dihydropyridines, extensive SAR investigations have been conducted to optimize their activity and selectivity rsc.orgkuleuven.beusf.edubenthamdirect.comfrontiersin.orgmdpi.comnih.gov.

Modifications at various positions of the 1,4-dihydropyridine ring, such as the 4-aryl ring, and the 2-, 3-, 5-, and 6-positions, significantly impact their chemical and biological profiles rsc.orgkuleuven.beusf.edubenthamdirect.comfrontiersin.orgmdpi.comnih.gov. For instance, the type and location of substituents on the 4-aryl ring, as well as the nature of the ester groups at positions 3 and 5, are critical determinants of activity benthamdirect.com. Unsymmetrical ester substitutions and the presence of aminoalkoxy side chains have been explored to modulate the activity of these compounds benthamdirect.com. While this compound itself is a product of such derivatization, detailed specific SAR studies focusing solely on its direct analogs are not provided in the current scope. However, it is understood that its unique substitution pattern contributes to its specific chemical properties within the DHP class.

Stability and Degradation Pathways of Dihydropyridines (e.g., Photodegradation)

1,4-Dihydropyridines are widely recognized for their significant sensitivity to light, a characteristic that poses challenges for their formulation and storage researchgate.netinnovareacademics.inmdpi.cominnovareacademics.innih.govtandfonline.comajrconline.org.

The primary photodegradation pathway for DHPs involves the oxidation (aromatization) of the dihydropyridine ring to its corresponding pyridine (B92270) derivative researchgate.netinnovareacademics.inmdpi.cominnovareacademics.innih.gov. This transformation leads to a complete loss of pharmacological activity researchgate.netinnovareacademics.inmdpi.com. In some cases, more complex degradation processes can occur, resulting in the formation of secondary photoproducts, which are often dependent on the specific functional groups present on the phenyl and pyridine rings innovareacademics.inmdpi.com. For example, the presence of a nitro group on the phenyl ring, as seen in nifedipine, can favor the photodegradation mechanism mdpi.com. Studies indicate that photodegradation is considerably faster when DHPs are in solution compared to their solid formulations, which is why most DHP drugs are marketed as solid preparations, particularly tablets researchgate.netmdpi.cominnovareacademics.in.

Beyond light, other factors can influence the stability of dihydropyridines. The presence of water, for instance, can accelerate the degradation of dihydropyridine compounds into pyridine derivatives, potentially through the formation of an unstable hydrate (B1144303) google.com. Forced degradation studies, which involve exposing drugs to stress conditions such as acidic, basic, oxidative, and thermal environments, are crucial for identifying likely degradation products and establishing degradation pathways ajrconline.orglcms.cz. For DHPs, these studies have confirmed their susceptibility to photodegradation as a major pathway ajrconline.org. Furthermore, the presence of specific halogen substituents, such as chlorine at R1 or R2 positions of the phenyl ring, has been shown to strongly increase the degradation rate of DHPs tandfonline.com.

Table 2: Degradation Pathways and Influencing Factors for 1,4-Dihydropyridines

Degradation PathwayPrimary MechanismImpact on ActivityInfluencing Factors
PhotodegradationOxidation/Aromatization of DHP ring to pyridine derivative researchgate.netinnovareacademics.inmdpi.cominnovareacademics.innih.govComplete loss of pharmacological activity researchgate.netinnovareacademics.inmdpi.comLight exposure (faster in solution), presence of specific functional groups (e.g., nitro group), halogen substituents (e.g., chlorine) researchgate.netinnovareacademics.inmdpi.cominnovareacademics.innih.govtandfonline.com
Hydrolytic DegradationFormation of unstable hydrates, conversion to pyridine compounds google.comLoss of activityPresence of water google.com
Other Stress ConditionsVarious (e.g., oxidation, thermal, acid/base) ajrconline.orglcms.czFormation of degradation productsTemperature, pH, oxidative agents ajrconline.orglcms.cz

Molecular Mechanism of Action and Receptor Pharmacology of Olradipine

Interaction with Voltage-Gated Calcium Channels (VGCCs)

Voltage-gated calcium channels are integral membrane proteins that regulate the entry of calcium ions (Ca²⁺) into cells in response to changes in membrane potential. These channels are crucial for numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion wikipedia.orge-jcpp.orgnih.gov. Olradipine, like other dihydropyridines, primarily targets a specific subtype of these channels.

This compound is a dihydropyridine (B1217469) vrachi.nameiiab.megoogleapis.comspringer.com, a class of calcium channel blockers known for their selective binding to L-type calcium channels (long-lasting, or DHP-sensitive calcium channels) wikipedia.orge-jcpp.orgiiab.menih.govnih.govnih.gov. L-type calcium channels (specifically the Cav1.2 isoform) are predominantly found in the smooth muscle of blood vessels, cardiac myocytes, and nodal tissues of the heart wikipedia.orge-jcpp.orgnih.gov. The high-affinity binding domains for dihydropyridines are located within the α1-subunits of these L-type channels nih.gov. This selective interaction distinguishes DHPs from other classes of calcium channel blockers that may have broader or different channel affinities frontiersin.orgnih.gov. While specific binding affinity data (e.g., IC50 values) for this compound itself were not found in the reviewed literature, its classification as a DHP implies a similar selective binding profile to L-type channels as observed with other well-characterized DHPs such as nifedipine, amlodipine, and isradipine (B148454) nih.govfrontiersin.orgnih.govkup.at.

The binding of this compound to L-type calcium channels inhibits the inward movement of calcium ions into the cell nih.govnih.gov. This blockade of calcium influx through voltage-gated channels leads to a reduction in intracellular calcium concentrations e-jcpp.org. In vascular smooth muscle cells, a decrease in intracellular calcium is pivotal for muscle relaxation, as calcium is essential for initiating and maintaining muscle contraction e-jcpp.orgrxfiles.caeuropa.eu. By preventing calcium entry, this compound induces vasodilation, thereby reducing peripheral vascular resistance e-jcpp.orgnih.govnih.govnih.gov. In cardiac muscle cells, reduced calcium entry leads to decreased contractility (negative inotropy) and, in some cases, can affect heart rate and conduction velocity depending on the specific DHP's cardiac selectivity wikipedia.orge-jcpp.orgnih.govnih.gov. For this compound, as a DHP, its primary effect is expected to be on vascular smooth muscle, leading to vasodilation e-jcpp.orgiiab.menih.govnih.govgoogleapis.com.

The interaction of dihydropyridine calcium channel blockers, including this compound, with L-type calcium channels is often explained by the "modulated receptor theory" nih.govfrontiersin.orginnovareacademics.in. This theory posits that the affinity of a drug for its binding site within the channel is influenced by the conformational state of the channel (e.g., resting, open, or inactivated states), which is determined by the membrane potential nih.govfrontiersin.org. Dihydropyridines generally exhibit a higher affinity for the inactivated state of the channel, meaning their blocking action is enhanced at more depolarized membrane potentials nih.govnih.govfrontiersin.org. This voltage-dependent binding contributes to their tissue selectivity, as vascular smooth muscle cells typically maintain a more depolarized resting membrane potential compared to cardiac muscle cells, making them more susceptible to DHP blockade wikipedia.orgfrontiersin.orgnih.govkup.at.

Pharmacological Characterization of this compound's Effects at the Cellular Level

The pharmacological profile of this compound at the cellular level is consistent with its classification as a dihydropyridine calcium channel blocker, emphasizing its primary action on L-type calcium channels in vascular smooth muscle.

Differentiating this compound from other calcium channel blockers in in vitro systems would typically involve comparative studies assessing binding affinities, potency in inhibiting calcium influx, and effects on various cell types (e.g., vascular smooth muscle cells vs. cardiac myocytes). While specific in vitro studies directly comparing this compound with a wide range of other CCBs are not extensively detailed in the public domain, the general differentiation among CCB classes is well-established e-jcpp.orgnih.govrxfiles.ca.

Dihydropyridines like this compound are distinguished from non-dihydropyridines (e.g., verapamil (B1683045), diltiazem) by their chemical structure and their more pronounced vascular selectivity wikipedia.orge-jcpp.orgiiab.menih.govnih.gov. In vitro assays, such as radioligand binding, patch clamp, and calcium flux assays, are commonly used to characterize CCBs. For instance, studies on other DHPs have shown their ability to relax pre-constricted rat aorta and their effects on isolated heart models. The table below illustrates typical in vitro parameters used to differentiate classes of calcium channel blockers. While specific values for this compound are not available, it is expected to align with the Dihydropyridine profile.

Table 1: General In Vitro Differentiation of Calcium Channel Blocker Classes

CharacteristicDihydropyridines (e.g., this compound, Nifedipine, Amlodipine)Phenylalkylamines (e.g., Verapamil)Benzothiazepines (e.g., Diltiazem)
Primary Target L-type Ca²⁺ Channels (Cav1.2) wikipedia.orge-jcpp.orgL-type Ca²⁺ Channels (Cav1.2) wikipedia.orgL-type Ca²⁺ Channels (Cav1.2) wikipedia.org
Binding Site Allosteric modulator wikipedia.orgPore blocker wikipedia.orgIntermediate googleapis.com
Voltage Dependence High affinity for inactivated state nih.govnih.govfrontiersin.orgHigh affinity for open/inactivated states nih.govHigh affinity for open/inactivated states nih.gov
Primary Cellular Effect Vascular smooth muscle relaxation e-jcpp.orgiiab.menih.govnih.govCardiac depression, AV nodal slowing wikipedia.orge-jcpp.orgnih.govBoth vascular and cardiac effects e-jcpp.orggoogleapis.comnih.gov
Effect on Ca²⁺ Influx Inhibits e-jcpp.orgnih.govnih.govInhibits nih.govnih.govInhibits nih.govnih.gov

Dihydropyridines, including this compound, are generally considered to be vascular-selective calcium channel blockers wikipedia.orge-jcpp.orgiiab.menih.govnih.govgoogleapis.com. This means they exert a more pronounced inhibitory effect on L-type calcium channels in vascular smooth muscle cells compared to those in cardiac muscle cells wikipedia.orge-jcpp.orgiiab.menih.gov. This selectivity is a key characteristic that differentiates them from non-dihydropyridine CCBs like verapamil, which has higher cardiac selectivity, or diltiazem, which has an intermediate profile wikipedia.orge-jcpp.orgnih.gov.

The basis for this vascular selectivity lies partly in the differing membrane potentials of these tissues frontiersin.orgnih.govkup.at. Vascular smooth muscle cells typically have a more depolarized resting membrane potential, which favors the inactivated state of the L-type calcium channel, a state to which dihydropyridines bind with higher affinity nih.govnih.govfrontiersin.orgnih.gov. Consequently, this compound would be expected to cause significant peripheral vasodilation by reducing calcium influx into arterial smooth muscle cells, leading to a decrease in systemic vascular resistance nih.govnih.govnih.gov. While DHPs can have some effects on cardiac muscle, their direct negative inotropic (contractility-reducing) or chronotropic (heart rate-reducing) effects are generally less pronounced than those of non-dihydropyridines at therapeutic concentrations wikipedia.orge-jcpp.orgnih.gov.

Table 2: Comparative Selectivity of Dihydropyridines (General)

Tissue TypeEffect of Dihydropyridines (e.g., this compound)
Vascular Smooth Muscle Potent relaxation and vasodilation e-jcpp.orgiiab.menih.govnih.gov
Cardiac Muscle Less pronounced negative inotropic effect; minimal effect on heart rate and conduction at therapeutic doses wikipedia.orge-jcpp.orgnih.gov

This vascular selectivity makes dihydropyridines particularly effective in conditions where peripheral vasodilation is desired, such as hypertension e-jcpp.orgiiab.menih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles and Methodologies of SAR/QSAR in Dihydropyridines

Structure-Activity Relationship (SAR) qualitatively describes how changes in a molecule's chemical structure influence its biological activity. Quantitative Structure-Activity Relationship (QSAR) extends this by establishing mathematical models that correlate a compound's biological activity with its physicochemical properties or structural descriptors nih.govconicet.gov.arscispace.com. For 1,4-dihydropyridines (DHPs), a class of calcium channel blockers to which Olradipine belongs, SAR and QSAR studies are crucial for optimizing their therapeutic profiles, particularly their ability to inhibit L-type calcium channels nih.govdergipark.org.trresearchgate.netdergipark.org.tr.

The fundamental hypothesis underlying QSAR methodology is that biological activity is a function of molecular structure nih.gov. This involves three basic stages: forming an investigational set of compounds, selecting appropriate molecular descriptors, and developing a predictive model nih.gov. Molecular descriptors can be one-dimensional (e.g., simple counts of atoms), two-dimensional (e.g., properties characterizing atomic links), or three-dimensional (e.g., spatial representation of the molecule) conicet.gov.ar. These descriptors often account for steric, electrostatic, and hydrophobic interactions, which are dominant factors in receptor-drug binding nih.gov.

Common methodologies employed in DHP QSAR studies include:

Multiple Linear Regression (MLR): A traditional and computationally simple method that offers easily interpretable equations, correlating biological activity with selected molecular descriptors nih.govresearchgate.netdergipark.org.trnih.gov.

Artificial Neural Networks (ANN): Useful for studying complex and non-linear SAR, ANNs can generate robust QSAR models for DHP activity dergipark.org.trresearchgate.netdergipark.org.tr.

Genetic Algorithms (GA): These stochastic optimization methods, inspired by evolutionary principles, are widely used for variable selection in QSAR studies, helping to identify the most relevant descriptors nih.govnih.gov.

Validation of QSAR models is critical to ensure their predictive value. This is typically achieved through techniques such as cross-validation (e.g., leave-one-out method) and validation with external data sets, which provide a more rigorous evaluation of the model's predictive capability for untested chemicals nih.govconicet.gov.arnih.gov. Quantum chemical calculations, such as Density Functional Theory (DFT) methods, are often used to compute molecular descriptors and provide insights into charge distribution and conformation, which are vital for drug-receptor binding dergipark.org.trresearchgate.netdergipark.org.trut.ac.ir.

Identification of Key Structural Features Influencing this compound's Biological Activity

The biological activity of dihydropyridines, including this compound, is highly dependent on specific structural features. Minor changes to the core scaffold can significantly impact efficacy and binding affinity japsonline.comgpatindia.com.

Role of Dihydropyridine (B1217469) Ring Conformation and Aromatic Ring Orientation

The 1,4-dihydropyridine (B1200194) ring itself is not aromatic oit.edu. Its conformation plays a crucial role in determining biological activity. For many active DHP calcium channel blockers, the 4-phenyl ring is oriented in a plane perpendicular to and bisecting the dihydropyridine ring ut.ac.iractascientific.com. This fixed configuration, where the phenyl group at C4 is perpendicular to the dihydropyridine ring, is essential for activity actascientific.com. The binding of the 4-phenyl ring to a rigid part of the receptor is considered an important factor in the activity of DHP calcium antagonists ut.ac.ir.

Impact of Substituents on the Phenyl Ring (e.g., Electron-Withdrawing Groups, Halogens)

Substituents on the phenyl ring at the C4 position of the dihydropyridine scaffold significantly influence this compound's biological activity. The presence of a phenyl group at C4 generally increases activity compared to alkyl or cycloalkyl groups, as it interacts with tyrosine residues in calcium channels through a ring-to-ring interaction actascientific.com.

Specifically, the substitution on the phenyl group with an electron-withdrawing substituent is essential for activity, with ortho and meta positions often preferred over the para position actascientific.com. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) can significantly affect the electron density of the phenyl ring and its interactions with key residues in the binding site masterorganicchemistry.commdpi.commasterorganicchemistry.com. For instance, a nitro group at the meta position, as seen in some DHP derivatives, contributes to maintaining the essential perpendicular configuration of the phenyl ring actascientific.com.

Influence of Ester and Side-Chain Modifications on Receptor Binding

The presence of specific side chains, such as a basic amino ethyl ether chain at position 2, can increase the drug's potency, whereas a hydrogen or aryl group at this position may lead to a loss of activity gpatindia.com. Chirality can also be a significant determinant of biological activity, with specific enantiomers showing higher potency gpatindia.comnih.gov. The ability of these modified side chains to interact with specific amino acid residues within the receptor binding site is a key factor in determining the drug's efficacy and selectivity googleapis.comgoogleapis.comnih.govgoogle.com.

Computational Approaches in SAR/QSAR Modeling and Prediction

Computational approaches play a vital role in modern drug discovery, enabling the prediction of biological activities, understanding ligand-target interactions, and accelerating the design of new DHP derivatives researchgate.netdergipark.org.tr. These methods provide valuable insights into the molecular properties, charge distribution, and conformational preferences of compounds ut.ac.ir.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (such as L-type calcium channels) to form a stable complex dergipark.org.trresearchgate.netdergipark.org.trresearchgate.netnih.govarcjournals.org. This technique helps to explain the interactions between ligands and their receptors at the molecular level arcjournals.org.

During docking simulations, the ligand is typically allowed to be flexible, meaning bond rotations are permitted to find the correct conformations and obtain minimum energy structures arcjournals.org. The evaluation of docking simulations is often based on scoring functions that indicate the interaction energy between the ligand and the binding site japsonline.comarcjournals.org. Lower (more negative) binding energies generally indicate higher affinity japsonline.com.

Molecular docking studies provide critical information, including:

Binding Modes: Predicting how this compound fits into the active site of its target receptor, identifying key residues involved in interactions japsonline.comnih.gov.

Interaction Types: Revealing the nature of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the binding pocket japsonline.comresearchgate.netnih.gov. For example, hydrogen bonds between specific atoms of the ligand and amino acid residues like Val, Arg, and Phe have been observed in DHP-receptor complexes japsonline.com.

Binding Affinities: Estimating the strength of the interaction, which can be correlated with the compound's biological activity japsonline.comresearchgate.netarcjournals.org.

Molecular dynamics (MD) simulations often complement docking studies by providing insights into the conformational stability of docked complexes over time, further validating the predicted binding modes and interactions under physiological conditions japsonline.comresearchgate.netnih.gov. These computational tools are invaluable for rational drug design, allowing researchers to predict the behavior of analyzed compounds and guide the synthesis of new, more potent, and selective DHP derivatives researchgate.netdergipark.org.trnih.gov.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and how these conformations influence its properties and interactions. For 1,4-dihydropyridines, the conformation of the central dihydropyridine ring is critical to their biological activity. The dihydropyridine ring typically exists in non-planar conformations, often described as "boat" or "sofa" forms. Deviations from planarity in the dihydropyridine ring are generally observed to be smallest in the most active compounds within this class.

The concept of an energy landscape provides a comprehensive framework for understanding molecular conformations and their transitions. An energy landscape represents the potential energy of a molecule as a function of its conformational degrees of freedom, illustrating various energy minima (stable conformations) separated by energy barriers. Exploring this landscape helps in identifying stable states and the transition paths between them. For flexible molecules like dihydropyridines, the conformational potential energy landscape (PEL) is influenced by both intramolecular interactions and direct solvent-solute interactions, which can modulate the distribution of accessible conformations. Computational methods, including molecular dynamics simulations and advanced sampling techniques like metadynamics, are employed to map out these conformational free energy landscapes.

Specific conformational analysis and energy landscape data for this compound were not identified in the search results.

Advanced Spectroscopic and Crystallographic Insights into Dihydropyridine Conformation

Advanced spectroscopic and crystallographic techniques provide invaluable insights into the three-dimensional structures and conformations of chemical compounds. X-ray crystallography is particularly powerful, as it can determine the precise molecular structure and 3D-conformation of compounds in their crystalline state, revealing crucial details about intermolecular interactions. For dihydropyridines, X-ray crystallographic studies have shown that the planarity of the dihydropyridine ring correlates with their biological activity. For instance, the crystal structure of felodipine, another dihydropyridine calcium channel antagonist, revealed that its dihydropyridine ring was among the flattest observed in such structures, aligning with its potent smooth muscle relaxant properties. These crystallographic insights also allow for the comparison of hydrogen-bonding patterns and the assessment of conformational prerequisites for favorable receptor binding.

While spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are generally vital for elucidating molecular structures and dynamics in solution, specific detailed spectroscopic insights into this compound's conformation were not found in the available literature. Similarly, direct crystallographic insights specifically for this compound were not identified.

Preclinical Pharmacological Investigations and Model Systems

In Vitro Experimental Models for Olradipine Evaluation

In vitro models are crucial for understanding a compound's direct interactions with molecular targets and its cellular effects.

For dihydropyridine (B1217469) calcium channel blockers, cellular assays would typically be employed to assess their binding affinity to voltage-gated L-type calcium channels and their functional impact on calcium influx. Common methods include:

Radioligand Binding Assays: These assays use a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine or [³H]-PN 200-110) to determine the compound's affinity for calcium channel binding sites in cell membranes prepared from excitable tissues such as cardiac muscle or vascular smooth muscle. Competition binding experiments would reveal this compound's inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for these receptors.

Patch-Clamp Electrophysiology: This technique allows for direct measurement of ion currents across cell membranes. In the context of calcium channel blockers, patch-clamp studies on isolated cardiomyocytes or vascular smooth muscle cells would assess this compound's ability to inhibit L-type calcium currents, providing insights into its voltage- and state-dependent blocking properties.

Intracellular Calcium Flux Assays: These assays measure changes in intracellular calcium concentrations using fluorescent indicators. Cells loaded with calcium-sensitive dyes (e.g., Fura-2, Fluo-4) would be stimulated to induce calcium influx, and this compound's ability to attenuate this influx would be quantified.

While these methodologies are standard for evaluating dihydropyridine calcium channel blockers, specific data derived from such cellular assays for this compound have not been made publicly available.

Isolated tissue preparations allow for the study of a compound's pharmacological effects in a more complex, yet controlled, physiological environment, preserving tissue architecture and cell-to-cell communication. For a dihydropyridine calcium channel blocker, relevant isolated tissue studies would include:

Isolated Vascular Smooth Muscle Preparations: Rings of arteries (e.g., aorta, mesenteric arteries, coronary arteries) from various animal species (e.g., rat, rabbit, guinea pig) would be pre-contracted with vasoconstrictors (e.g., potassium chloride, phenylephrine, endothelin-1). This compound's ability to induce relaxation in these pre-contracted vessels would be measured, providing information on its vasodilator potency and efficacy. Differences in potency across different vascular beds could indicate selectivity.

Isolated Cardiac Tissue Preparations: Studies on isolated heart preparations (e.g., Langendorff-perfused hearts, isolated atrial or ventricular muscle strips) would assess this compound's effects on cardiac contractility, heart rate, and conduction parameters. Given that dihydropyridines are generally vascular selective, significant negative inotropic or chronotropic effects would typically be less pronounced compared to non-dihydropyridine calcium channel blockers like verapamil (B1683045) or diltiazem.

Specific detailed research findings or data tables from isolated tissue preparations evaluating this compound's pharmacological responses are not publicly accessible.

In Vivo Animal Models for Pharmacodynamic Studies

For a compound intended to treat cardiovascular conditions like hypertension and ischemic heart disorders, preclinical development would involve the use of validated animal models that mimic aspects of these human diseases. Common models for dihydropyridine evaluation include:

Spontaneously Hypertensive Rats (SHR): A widely used genetic model of essential hypertension, SHRs develop sustained hypertension early in life. Studies in SHRs would assess this compound's ability to lower blood pressure and potentially mitigate hypertension-induced organ damage (e.g., cardiac hypertrophy, renal damage).

DOCA-Salt Hypertensive Rats: This model involves unilateral nephrectomy, deoxycorticosterone acetate (B1210297) (DOCA) administration, and a high-salt diet, leading to severe hypertension and cardiovascular remodeling. This model can be used to study the effects of antihypertensive agents on blood pressure and organ damage.

Models of Myocardial Ischemia/Reperfusion Injury: Various models, such as coronary artery ligation in rats or rabbits, are used to induce myocardial ischemia and subsequent reperfusion injury. A calcium channel blocker's efficacy in reducing infarct size, improving cardiac function, and preventing arrhythmias in these models would be investigated.

While these models are standard for evaluating dihydropyridines, specific studies utilizing these models for this compound, along with their detailed findings, have not been publicly reported.

Rigorous experimental design is paramount in preclinical studies to ensure the reliability and reproducibility of results. Key methodological considerations for studies involving a compound like this compound would include:

Control Groups: Appropriate control groups are essential, typically including a vehicle control (receiving the formulation excipients without the active compound) and a positive control (a known drug with established efficacy for the condition being studied, e.g., another dihydropyridine antihypertensive).

Randomization and Blinding: Animals would be randomly assigned to treatment groups to minimize bias. Blinding of researchers administering treatments and assessing outcomes (where feasible) would further enhance objectivity.

Sample Size Determination: Statistical power analysis would be performed to determine adequate sample sizes, ensuring that studies are sufficiently powered to detect statistically significant effects while minimizing the number of animals used.

Reproducibility: Protocols would be meticulously documented to allow for replication by other researchers. Data analysis methods would be pre-specified to avoid post-hoc biases.

These general principles of experimental design would have been applied to any preclinical studies conducted on this compound, though the specific details of such studies are not publicly available.

In in vivo animal models, a variety of pharmacological endpoints would be measured to assess the efficacy of a dihydropyridine calcium channel blocker. These typically include:

Hemodynamic Parameters: Direct or indirect measurement of blood pressure (systolic, diastolic, mean arterial pressure) and heart rate is primary. Telemetry systems can provide continuous, conscious measurements.

Organ Damage Markers: Assessment of hypertension-induced organ damage, such as cardiac hypertrophy (heart weight to body weight ratio, cardiomyocyte size), renal damage (creatinine, blood urea (B33335) nitrogen, proteinuria), and vascular remodeling (media-to-lumen ratio in resistance arteries).

Vascular Reactivity: Ex vivo assessment of vascular responses in isolated arteries from treated animals to various vasoactive agents, to determine if chronic treatment with this compound alters vascular function.

Cardiac Function: In models of heart failure or ischemia, endpoints such as left ventricular ejection fraction, fractional shortening, and end-systolic/diastolic volumes (measured by echocardiography) would assess cardiac performance.

Specific detailed research findings or data tables related to these pharmacological endpoints for this compound are not publicly available.

No Information Found for "this compound"

Following a comprehensive search of scientific literature and public databases, no information was found regarding the chemical compound "this compound." As a result, it is not possible to generate the requested article on its metabolic fate and biotransformation.

The search for "this compound" and its potential metabolic pathways, including in vitro and in vivo studies, yielded no relevant results. This suggests that "this compound" may be a compound that is not currently documented in publicly accessible scientific literature, a new experimental drug with no published data, or a potential misspelling of a different compound.

All search queries for "this compound" consistently redirected to information about "Amlodipine," a well-known dihydropyridine calcium channel blocker. While Amlodipine belongs to the same therapeutic class, the strict instructions to focus solely on "this compound" prevent the substitution of information from this or any other compound.

Therefore, the detailed article on the metabolic fate and biotransformation of "this compound" as outlined in the request cannot be produced.

Metabolic Fate and Biotransformation Studies

Prediction and Evaluation of Potential Drug-Drug Interactions Based on Metabolism Data

Due to the absence of research findings on the metabolic profile of Olradipine, no data tables or detailed discussions on this subject can be provided. Further research into the pharmacokinetics and metabolism of this compound is required before an accurate assessment of its drug-drug interaction potential can be made.

Contemporary Approaches in Drug Discovery and Development for Olradipine

Target Identification and Validation Strategies for Cardiovascular Modulators

The initial step in developing a cardiovascular modulator like Olradipine is the identification and validation of a biological target. For dihydropyridines, the primary target is the L-type calcium channel, a crucial component in the regulation of cardiovascular function. The validation of this target involves a multi-pronged approach to confirm its role in pathophysiology.

Key Validation Strategies:

Genomic Studies: Analysis of genetic variations in the genes encoding L-type calcium channel subunits can reveal associations with cardiovascular diseases, providing strong evidence for the channel's role in these conditions.

Proteomic Analysis: Investigating the expression levels of the target protein in healthy versus diseased tissues helps to confirm its relevance.

Pharmacological Interrogation: The use of known tool compounds that modulate the target's activity can establish a clear link between target engagement and a physiological response. For instance, the well-documented effects of early dihydropyridines on blood pressure helped validate the L-type calcium channel as a key target for antihypertensive drugs.

These strategies collectively build a strong case for pursuing a specific target, thereby laying the foundation for the subsequent stages of drug discovery.

Application of Computational Chemistry and In Silico Screening in Lead Optimization

Once a target is validated, the process of finding and refining a molecule—a "lead compound"—that can effectively modulate it begins. Computational chemistry and in silico screening are pivotal in accelerating this phase. patsnap.comproxychem.comnih.govnih.gov These methods use computer modeling to predict how a compound will interact with its target, allowing researchers to screen vast virtual libraries of molecules and prioritize those with the highest potential. patsnap.comnih.gov

For a compound like this compound, lead optimization involves refining its structure to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to understand the relationship between a molecule's chemical structure and its biological activity. patsnap.com Molecular docking simulations predict the binding orientation and affinity of a compound within the L-type calcium channel's binding pocket. patsnap.com This iterative cycle of computational prediction followed by chemical synthesis and biological testing significantly streamlines the optimization process. patsnap.com

Table 1: Computational Approaches in Lead Optimization

Computational Technique Application in Dihydropyridine (B1217469) Development Predicted Parameters
Virtual Screening Rapidly screens large compound libraries to identify potential hits against the L-type calcium channel. nih.gov Binding Affinity, Hit Prioritization
Molecular Docking Predicts the preferred binding mode and orientation of dihydropyridines within the receptor's active site. patsnap.com Binding Pose, Interaction Energy
QSAR Modeling Establishes a mathematical relationship between the chemical structures of dihydropyridines and their antagonist activity. patsnap.com Biological Activity (e.g., IC50)

| Molecular Dynamics | Simulates the movement and interaction of the drug-target complex over time to assess stability. | Complex Stability, Conformational Changes |

Biophysical Techniques for Ligand-Receptor Interaction Characterization

To fully understand the interaction between a drug candidate and its target, direct measurement of the binding event is crucial. Biophysical techniques provide quantitative data on these interactions, offering deep insights into the thermodynamics and kinetics of binding.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. nih.govbiorxiv.org In the context of this compound, SPR can be used to immobilize the L-type calcium channel (or a key binding domain) and measure the rate of association (kon) and dissociation (koff) of the drug. This provides precise data on binding affinity (KD) and the kinetics of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govbiorxiv.orgspringernature.comnih.gov This technique provides a complete thermodynamic profile of the drug-target interaction, including the binding affinity (KA), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). springernature.comnih.gov This information helps to elucidate the driving forces behind the binding, such as hydrogen bonding or hydrophobic interactions. nih.gov

Table 2: Comparison of Biophysical Techniques

Technique Principle Key Outputs Information Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. nih.govbiorxiv.org kon, koff, KD Binding kinetics and affinity.

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding in solution. biorxiv.orgspringernature.comnih.gov | KA, ΔH, ΔS, n | Binding thermodynamics and stoichiometry. springernature.comnih.gov |

Theoretical Considerations for Optimizing Drug-Target Residence Time and Binding Kinetics

Historically, drug efficacy was primarily linked to binding affinity (how tightly a drug binds to its target). However, there is a growing understanding that the kinetics of this interaction, particularly the drug-target residence time, can be a more accurate predictor of in vivo efficacy. nih.govresearchgate.net

Residence time (calculated as 1/koff) is a measure of how long a drug remains bound to its target. nih.govyoutube.com A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the drug in the bloodstream has decreased. researchgate.netyoutube.com

Strategies for Optimizing Residence Time:

Induced Fit: Designing molecules that induce a conformational change in the target upon binding can "trap" the drug, slowing its dissociation and prolonging residence time.

Covalent Bonding: While less common for reversible antagonists, forming a covalent bond with the target results in a very long, often irreversible, residence time.

Exploiting Allosteric Pockets: Designing drugs that bind to secondary (allosteric) sites can modulate the primary binding pocket and influence the dissociation rate of the drug.

During the development of compounds like this compound, medicinal chemists aim to fine-tune the structure not just to maximize affinity, but also to achieve an optimal kinetic profile with a residence time that matches the desired duration of action. youtube.com

The Role of Artificial Intelligence and Machine Learning in Dihydropyridine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many aspects of drug discovery. mdpi.comnih.gov In dihydropyridine research, these technologies are being applied to accelerate the identification of novel drug candidates and to predict their properties more accurately. mdpi.com

ML models can be trained on large datasets of known dihydropyridines and their associated biological activities. These trained models can then be used to:

Predict Activity: Screen virtual libraries of novel compounds and predict their potential as calcium channel blockers.

Optimize Properties: Predict pharmacokinetic properties and potential for off-target effects, helping to guide the lead optimization process.

De Novo Design: Generate entirely new molecular structures that are optimized for binding to the L-type calcium channel.

Predict Drug Interactions: AI models can analyze vast datasets to identify and predict potential drug-drug interactions, a critical aspect of polypharmacy management. nih.govmdpi.com

The integration of AI and ML into the research pipeline promises to reduce the time and cost associated with bringing new dihydropyridine-based therapies to patients. mdpi.com

Drug Repurposing Strategies and Their Application to this compound and Related Compounds

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can significantly shorten development timelines and reduce costs. taylorfrancis.comelsevier.com Dihydropyridines, including this compound, are primarily known as cardiovascular agents. However, their mechanism of action—modulating calcium influx—has potential relevance in other therapeutic areas.

Research into repurposing dihydropyridines has explored their potential in:

Neuroprotection: Altered calcium homeostasis is implicated in various neurodegenerative diseases.

Oncology: Some dihydropyridines have been investigated for their ability to reverse multidrug resistance in cancer cells. nih.gov

Rare Genetic Disorders: In one instance, the dihydropyridine Nicardipine was repurposed as an inhibitor of the sodium channel Nav1.8 for the potential treatment of Pitt Hopkins Syndrome. nih.gov

While this compound itself may be investigated for new indications, the broader strategy of repurposing related dihydropyridine compounds continues to be an active area of research, potentially unlocking new therapeutic applications for this well-established class of drugs.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw datasets (e.g., spectroscopy files, animal trial records) in repositories like Zenodo. Include step-by-step protocols for complex assays (e.g., patch-clamp electrophysiology) in supplementary materials .

Q. How can researchers design collaborative studies to address gaps in this compound’s translational research?

  • Methodological Answer : Use consortium-based frameworks with shared experimental protocols (e.g., NIH Rigor and Reproducibility guidelines). Establish centralized biorepositories for biological samples. Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.